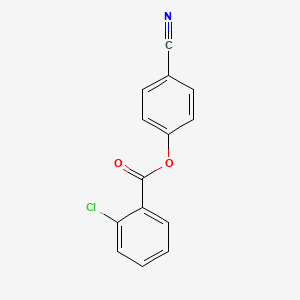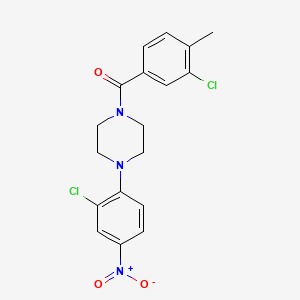![molecular formula C22H19BrN2O3 B4192483 4-bromo-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4192483.png)
4-bromo-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide
Übersicht
Beschreibung
4-bromo-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. The compound has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Wirkmechanismus
The mechanism of action of 4-bromo-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes or receptors in the body. For example, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide vary depending on the dose and route of administration. In general, the compound has been shown to have low toxicity and good bioavailability. In vitro studies have shown that the compound has potent anticancer and antimicrobial activity. In vivo studies have demonstrated that the compound has neuroprotective and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide for lab experiments is its versatility. The compound can be easily synthesized and modified to produce analogs with improved pharmacological properties. Additionally, the compound has low toxicity and good bioavailability, making it suitable for in vivo studies. However, one of the limitations of the compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide. One direction is the development of novel analogs with improved pharmacological properties. Another direction is the investigation of the compound's potential as a drug candidate for the treatment of various diseases. Additionally, the compound's mechanism of action and biochemical and physiological effects need to be further elucidated. Finally, the compound's limitations in terms of solubility and bioavailability need to be addressed to facilitate its use in various lab experiments.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, the compound has been tested for its anticancer and antimicrobial properties. In pharmacology, the compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. In drug discovery, the compound has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
4-bromo-N-[5-methyl-2-[(2-phenoxyacetyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c1-15-7-12-19(24-21(26)14-28-18-5-3-2-4-6-18)20(13-15)25-22(27)16-8-10-17(23)11-9-16/h2-13H,14H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCERJHIKPSAJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4192415.png)
![N-[2-(5-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4192422.png)

![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one](/img/structure/B4192437.png)
![methyl 3-[(3-methylbutanoyl)amino]benzoate](/img/structure/B4192456.png)




![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B4192490.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4192497.png)
![N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide](/img/structure/B4192503.png)
![10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B4192508.png)
![N-(3,4-dimethoxyphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B4192509.png)